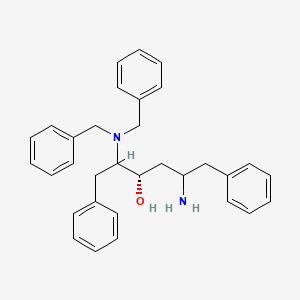
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of HIV protease inhibitors, such as Lopinavir and Ritonavir. Its unique structure, which includes both amino and hydroxy functional groups, makes it a valuable compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol involves several synthetic steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzylamine and phenylacetaldehyde derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Reduction: The intermediate is then subjected to reduction conditions to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process often involves:
Crystallization: The compound is purified by forming its crystalline acid addition salt.
Purification: Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high purity levels
化学反应分析
Types of Reactions
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino and hydroxy groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学研究应用
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of HIV protease inhibitors, such as Lopinavir and Ritonavir
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol involves its interaction with molecular targets, such as enzymes. In the case of HIV protease inhibitors, the compound binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication.
相似化合物的比较
Similar Compounds
(2S,3S,5S)-5-amino-2-(benzylamino)-1,6-diphenylhexan-3-ol: This compound has a similar structure but differs in the substitution pattern on the amino group.
(2S,3S,5S)-5-amino-2-(dibenzylamino)-3-hydroxy-1,6-diphenylhexane: Another closely related compound with slight variations in the hydroxy group position.
Uniqueness
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C32H36N2O |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol |
InChI |
InChI=1S/C32H36N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-32,35H,21-25,33H2/t30?,31?,32-/m0/s1 |
InChI 键 |
SRVJQTROLWUZRB-PDZHLSQESA-N |
手性 SMILES |
C1=CC=C(C=C1)CC(C[C@@H](C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


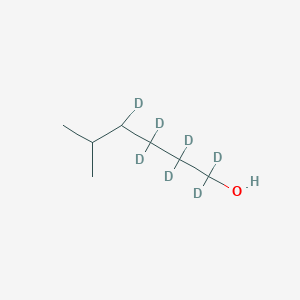
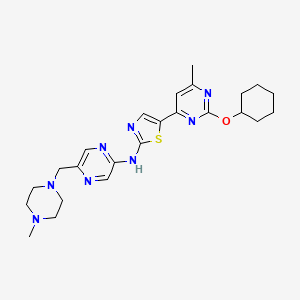
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)
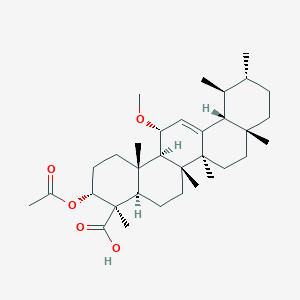
![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)
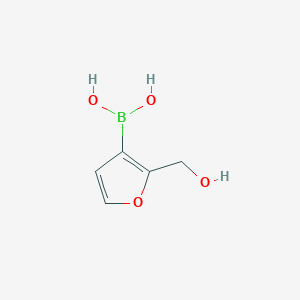
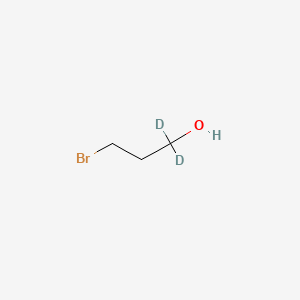
![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
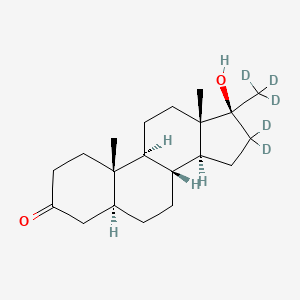
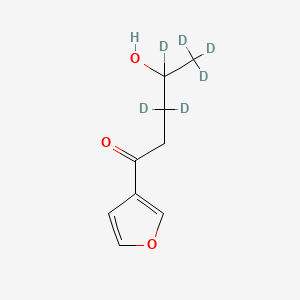
![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)
